![molecular formula C15H12N2OS B2356379 N-[3-(1,3-benzotiazol-2-il)fenil]acetamida CAS No. 67362-97-4](/img/structure/B2356379.png)
N-[3-(1,3-benzotiazol-2-il)fenil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .
Synthesis Analysis
Benzothiazole derivatives are synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Aplicaciones Científicas De Investigación
Aplicaciones antituberculosas
Los compuestos basados en benzotiazol, incluida la N-[3-(1,3-benzotiazol-2-il)fenil]acetamida, se han sintetizado y estudiado por sus propiedades antituberculosas . Estos compuestos han mostrado una actividad prometedora in vitro e in vivo contra M. tuberculosis . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los fármacos de referencia estándar, y se encontró una mejor potencia de inhibición en los nuevos derivados de benzotiazol .
Evaluación biológica de derivados de tiazol
Los tiazoles, incluidos los derivados de benzotiazol, han ganado una atención considerable debido a sus amplias aplicaciones en diferentes campos . Tienen actividades farmacéuticas y biológicas que incluyen actividades antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes y hepatoprotectoras .
Ligandos para la extracción de metales
La this compound tiene aplicaciones potenciales como ligandos para la extracción de metales . Esto amplía el rango de aplicaciones potenciales de este compuesto .
Materiales ópticos
Este compuesto también se ha reportado por su uso potencial como materiales ópticos . Este es otro campo emocionante donde se puede aplicar este compuesto .
Antagonistas del factor de crecimiento de fibroblastos
En el campo de la biología, la this compound se puede utilizar como antagonistas del factor de crecimiento de fibroblastos . Esto puede tener implicaciones significativas en el campo de la biología celular y la ingeniería de tejidos .
Inhibidores de autotaxina
Se ha informado que este compuesto tiene un uso potencial como inhibidores de la autotaxina . La autotaxina es una enzima que se ha asociado con el cáncer y otras enfermedades, por lo que esta aplicación podría tener implicaciones significativas para la investigación médica .
Inhibidores del antagonista Wnt DKK
La this compound también puede actuar como inhibidores del antagonista Wnt DKK . Esto tiene aplicaciones potenciales en el campo de la investigación del cáncer .
Inhibidores de la fosfolipasa A2α citosólica
Por último, se ha informado que este compuesto tiene un uso potencial como inhibidores de la fosfolipasa A2α citosólica . Esta enzima juega un papel crucial en la producción de mediadores lipídicos, por lo que esta aplicación podría tener implicaciones significativas para el tratamiento de enfermedades inflamatorias .
Mecanismo De Acción
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, also known as N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide, is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial strains, including both Gram-positive and Gram-negative bacteria . In particular, it has shown promising activity against Staphylococcus aureus .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The compound’s bactericidal activity has been demonstrated in studies, where it was able to eliminate S. aureus strains after 24-hour exposure .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
An admet calculation indicated a favourable pharmacokinetic profile for the synthesized compounds .
Result of Action
The primary result of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide’s action is the inhibition of bacterial growth, leading to the death of the bacteria . This is evidenced by its bactericidal activity against S. aureus strains .
Action Environment
The action of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances, the pH of the environment, and the temperature . .
Direcciones Futuras
Benzothiazole and its derivatives are a promising field for the development of new drug candidates . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This area of research is expected to continue to grow in the future.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide are not fully understood yet. Benzothiazole derivatives have been associated with a wide range of biological activities. They have been shown to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Some benzothiazole derivatives have shown promising activity against certain bacterial strains These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNQWWNHKHRIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

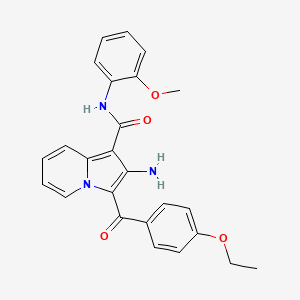
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)
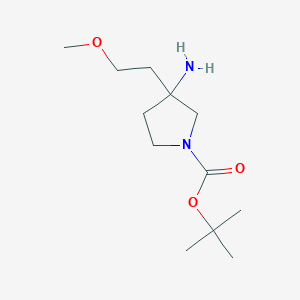
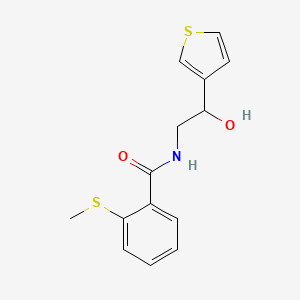
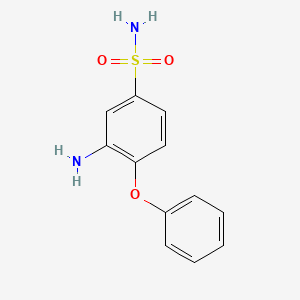


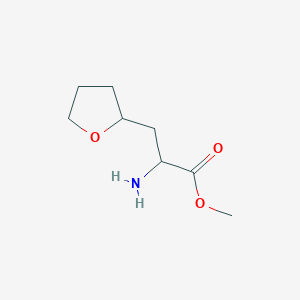
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2356317.png)
![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)
